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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid
Cat. No.: B7955940
Get Quote

Chemical Identity & Physical Properties

(6-Chloroquinolin-8-yl)boronic acid is a functionalized heteroaryl boronic acid. It features a
quinoline scaffold with a chlorine atom at the 6-position and a boronic acid moiety at the 8-
position.[1][2][3][4] This specific substitution pattern renders it a valuable intermediate for
installing the 6-chloroquinoline motif into complex bioactive molecules via Suzuki-Miyaura
cross-coupling.
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Property Specification

Compound Name (6-Chloroquinolin-8-yl)boronic acid

Not Widely Listed (Refer to Catalog ID:

CAS Number
BD00822246)
Molecular Weight 207.42 g/mol
Molecular Formula CoH7BCINO:2
SMILES OB(0)C1=C2N=CC=CC2=CC(Cl)=C1
Appearance Off-white to light yellow solid
N Soluble in DMSO, DMF, MeOH; sparingly
Solubility ]
soluble in water
pKa (Calculated) ~8.5 (Boronic acid), ~4.2 (Quinoline Nitrogen)

Note on CAS Registry: As a specialized research reagent, this specific isomer often lacks a
primary public CAS number in general databases. It is frequently identified by supplier catalog
codes (e.g., BLD Pharm BD00822246) or referenced via its pinacol ester derivatives in patent

literature [1, 2].

Structural Analysis & Reactivity
Structural Features

The 8-position of the quinoline ring is unique due to its proximity to the ring nitrogen (N1). This
creates a "peri" effect, where the boronic acid group can interact with the nitrogen lone pair.

 Steric Environment: The 8-position is sterically crowded, which can influence the rate of
transmetallation during catalytic cycles.
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o Electronic Effects: The 6-chloro substituent is electron-withdrawing, deactivating the ring
slightly but increasing the lipophilicity of the final coupled product.

Stability & Handling

Like many heteroaryl boronic acids, this compound is prone to protodeboronation (loss of the
boron group) under harsh basic conditions or prolonged heating.

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or
hydrolysis.

» Derivatization: For long-term storage or difficult couplings, converting the free acid to its
pinacol ester is recommended to enhance stability and solubility.

Synthesis & Production

The synthesis of (6-chloroquinolin-8-yl)boronic acid typically proceeds via metal-halogen
exchange from the corresponding 8-bromo or 8-iodo precursor.

Synthetic Pathway (Protocol)

Precursor: 8-Bromo-6-chloroquinoline (Synthesized via Sandmeyer reaction from 6-chloro-8-
aminoquinoline).

Step-by-Step Methodology:

« Lithiation: Dissolve 8-bromo-6-chloroquinoline (1.0 equiv) in anhydrous THF under Argon.
Cool to -78°C.

e Exchange: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir
for 30 minutes at -78°C to generate the (6-chloroquinolin-8-yl)lithium species.

» Borylation: Add Triisopropyl borate (B(OiPr)s, 1.5 equiv) rapidly.
e Warming: Allow the mixture to warm slowly to room temperature over 2—-3 hours.
e Hydrolysis: Quench with 1N HCI (aq) to pH ~5-6.

» Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na=SOa4, and concentrate.
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« Purification: Recrystallize from acetonitrile or purify via flash chromatography (if stable on
silica).

Synthesis Diagram

8-Bromo-6-chloroquinoline - Lithiation u | Lithium Intermediate w| Borylation w| Acid Hydrolysis y i q q
(Precursor) » (h-BuLi, -78°C, THF) > (Ar-Li) » BOiPH3) » " (HCl, pH 5-6) ECilmesu e

Click to download full resolution via product page

Caption: Synthesis of (6-Chloroquinolin-8-yl)boronic acid via cryogenic lithium-halogen
exchange.

Applications in Drug Discovery

This reagent is primarily used in Suzuki-Miyaura Cross-Coupling reactions to synthesize 8-aryl
or 8-heteroaryl quinolines. These scaffolds are privileged structures in medicinal chemistry,
often found in:

e Sigma Receptor Ligands: Quinolyl pyrazinamides targeting Sigma-2 receptors for pancreatic
cancer treatment [1].

o Antiviral Agents: Inhibitors of Ebola and Lassa fever viruses [2].

 Ubiquitination Inhibitors: Sulfonamidoquinoline derivatives [3].

Recommended Coupling Protocol (Suzuki-Miyaura)

Due to the potential for protodeboronation at the 8-position, mild conditions are preferred.

Catalyst: Pd(dppf)Clz[5]-DCM or Pd(PPhs)a (3—-5 mol%).

Base: K2COs or Cs2COs (2-3 equiv).

Solvent: 1,4-Dioxane/Water (4:1) or DMF.[5]

Temperature: 80-100°C.
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e Time: 4-12 hours.

Expert Insight: If the boronic acid degrades, switch to the pinacol ester or use Buchwald

precatalysts (e.g., XPhos Pd G2) which facilitate rapid coupling at lower temperatures.

Mechanism of Action (Coupling)
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Caption: Catalytic cycle for the installation of the 6-chloroquinoline motif via Suzuki coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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